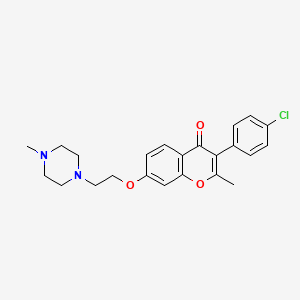

3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Description

This compound belongs to the chromen-4-one (flavone) family, characterized by a bicyclic chromen core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 2, and a 7-ethoxy side chain terminating in a 4-methylpiperazine moiety. Its molecular formula is C₂₃H₂₄ClN₂O₃, with a molecular weight of 429.91 g/mol . The 4-methylpiperazine group enhances solubility and modulates interactions with biological targets, such as enzymes or receptors, while the 4-chlorophenyl group contributes to lipophilicity and binding affinity .

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O3/c1-16-22(17-3-5-18(24)6-4-17)23(27)20-8-7-19(15-21(20)29-16)28-14-13-26-11-9-25(2)10-12-26/h3-8,15H,9-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRGSRJWLURXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar structure, such as those containing a piperazine ring, are known to interact with a variety of targets, including receptors involved in antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic activities.

Mode of Action

It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance. This suggests that the compound may interact with its targets to alter their function, leading to changes in cellular processes.

Biochemical Pathways

These could potentially include pathways related to the aforementioned activities (e.g., antihistamine, antiparasitic, etc.).

Pharmacokinetics

It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Biological Activity

The compound 3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic derivative belonging to the chromone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula of the compound is with a molecular weight of 433.93 g/mol. The structure comprises a chromone core substituted with a 4-chlorophenyl group and a piperazine moiety, which is known to enhance bioactivity.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 433.93 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one |

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorophenyl chromones possess potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. Chromone derivatives have demonstrated notable free radical-scavenging activities, which are attributed to their phenolic structures that can donate hydrogen atoms to reactive species .

Anti-inflammatory Effects

In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenases. This inhibition can lead to reduced inflammation, making it a potential candidate for treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

Preliminary studies have shown that 3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest .

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

- Protein Binding : Docking studies indicate strong interactions with target proteins involved in inflammation and cancer pathways, suggesting a multi-target approach in its pharmacological action .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several chromone derivatives against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity for certain derivatives, highlighting the potential of chlorophenyl substitutions in enhancing efficacy .

- Cytotoxicity Assessment : In an experimental setup involving MCF-7 cells, the compound showed IC50 values indicative of significant cytotoxic effects, warranting further investigation into its mechanisms and potential therapeutic applications .

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of biological activities, making it a subject of interest in drug development:

- Antimicrobial Activity : Studies have shown that derivatives of chromenone possess significant antibacterial and antifungal properties. For instance, compounds similar to 3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one have demonstrated effective inhibition against various pathogens with minimum inhibitory concentrations (MIC) ranging from micromolar to nanomolar levels .

- Anticancer Potential : Research indicates that chromenone derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the piperazine group is believed to enhance the selectivity and potency against tumor cells .

- Neurological Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially beneficial for treating neurodegenerative diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy Study : In a study assessing the antimicrobial properties of various chromenone derivatives, 3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one exhibited an inhibition zone diameter ranging from 16 to 26 mm against tested bacterial strains. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

- Cancer Cell Line Studies : A series of in vitro assays on breast cancer cell lines demonstrated that the compound induced significant cell death at low concentrations while sparing normal cells, indicating a favorable therapeutic index .

- Neuroprotection Research : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress-induced damage, presenting a potential avenue for neuroprotective drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substitution Patterns on the Chromen-4-one Core

The chromen-4-one scaffold is highly versatile. Key structural variations among analogs include:

- Position 3 substituents : 4-Chlorophenyl (target compound) vs. 4-methoxyphenyl (, compounds 10–16) or 4-hydroxyphenyl (, compounds 14–15).

- Position 2 substituents : Methyl group (target) vs. trifluoromethyl () or hydrogen ().

- Position 7 substituents: Ethoxy-linked 4-methylpiperazine (target) vs. benzylamino (, compound 10), dibenzylamino (compound 11), or hydroxyethyl-piperazine ().

Table 1: Structural Modifications and Their Implications

Physicochemical and Crystallographic Properties

- Crystal Packing : The title compound in (2-(4-methylphenyl)-7-propoxy-chromen-4-one) exhibits π-π stacking between chromen rings and intramolecular C–H···O interactions, stabilizing the crystal lattice . Similar interactions are expected in the target compound.

- Solubility: Piperazine and hydroxyethyl-piperazine substitutions () improve aqueous solubility compared to non-polar analogs like compound 14 in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.